3,5-Dihydroxy-4-acetyltoluene
Overview
Description
Mechanism of Action
Target of Action
3,5-Dihydroxy-4-acetyltoluene, also known as 1-(2,6-dihydroxy-4-methylphenyl)ethanone, is an acetophenone derivative . It is primarily used in the preparation of sodium glucose co-transporter 2 inhibitors, which are used as antidiabetic agents . Therefore, its primary target is the sodium glucose co-transporter 2 (SGLT2) protein.
Pharmacokinetics
Its boiling point is predicted to be around 2887±350 °C , and its density is approximately 1.239±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Dosage Effects in Animal Models
The effects of 3,5-Dihydroxy-4-acetyltoluene vary with different dosages in animal models
Metabolic Pathways
It is known that this compound interacts with certain enzymes or cofactors .
Transport and Distribution
It is known that this compound interacts with certain transporters or binding proteins .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4-acetyltoluene can be synthesized by reacting acetic anhydride with orcinol. The reaction can be carried out using concentrated sulfuric acid at 130°C, yielding a 65% product . Alternatively, cation exchange resins such as Amberlite IR-120 or Zeokarb-225 can be used at 160°C, although this method yields a lower 20% product .
Industrial Production Methods: Industrial production methods for this compound typically involve the same synthetic routes mentioned above, with optimization for larger-scale production. The use of cation exchange resins may be preferred for their reusability and ease of separation from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxy-4-acetyltoluene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
3,5-Dihydroxy-4-acetyltoluene is a versatile building block used in the production of various pharmaceutical and agrochemical intermediates . It is used as a reagent for organic synthesis and as a specialty chemical . Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Used in the preparation of sodium glucose co-transporter 2 inhibitors for the treatment of diabetes.
Comparison with Similar Compounds
3,5-Dihydroxy-4-isopropylstilbene: Known for its antioxidant and anticancer activities.
3,4,5-Trihydroxystilbene: Exhibits strong antioxidant properties and is a potent free radical scavenger.
3,5-Dihydroxy-4’-methoxystilbene: A methylated resveratrol analog with improved bioavailability.
Uniqueness: 3,5-Dihydroxy-4-acetyltoluene is unique due to its specific structure, which allows it to be used in the preparation of sodium glucose co-transporter 2 inhibitors. Its dual hydroxyl groups and acetyl group provide distinct reactivity and biological activity compared to other similar compounds .
Biological Activity
3,5-Dihydroxy-4-acetyltoluene (CAS No. 1634-34-0) is an acetophenone derivative that has garnered attention for its potential biological activities. This compound is characterized by two hydroxyl groups and an acetyl group, which contribute to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential applications in medicine.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- Cell Signaling Pathways : This compound influences cell signaling pathways, potentially affecting gene expression and cellular metabolism. It may modulate the activity of certain enzymes or receptors involved in these pathways.
- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes, which could lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .
- Antioxidant Properties : The presence of hydroxyl groups in its structure allows for free radical scavenging, contributing to its antioxidant activity. This property is particularly relevant in protecting cells from oxidative stress .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The compound is expected to have moderate bioavailability due to its molecular structure. Studies indicate that it interacts with various transporters and binding proteins within the body, influencing its distribution to target tissues .
- Metabolism : Metabolic pathways involving this compound include oxidation and conjugation reactions. These processes can alter its bioactivity and facilitate excretion.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including Mycobacterium tuberculosis. In high-throughput screening assays, this compound demonstrated significant inhibitory effects on bacterial growth, indicating potential as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
The neuroprotective activity of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests a mechanism for enhancing cholinergic neurotransmission, which may improve cognitive function in affected individuals .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
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Anticancer Activity : A study examining the compound's effects on cancer cell lines found that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The IC50 values for various cancer cell lines were determined (Table 1) .
Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 20 A549 (Lung) 25 - Neuroprotective Mechanism : In vitro assays demonstrated that this compound could protect neuronal cells from glutamate-induced toxicity by modulating intracellular calcium levels and reducing oxidative stress markers .
Properties
IUPAC Name |
1-(2,6-dihydroxy-4-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYUORWXJSURNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439541 | |
Record name | 3,5-Dihydroxy-4-acetyltoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1634-34-0 | |
Record name | 3,5-Dihydroxy-4-acetyltoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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